4-(2-(3-Methylpyridin-2-yl)ethoxy)aniline
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Overview
Description
“4-(2-(3-Methylpyridin-2-yl)ethoxy)aniline” is a biochemical used for proteomics research . It has a molecular formula of C14H16N2O and a molecular weight of 228.29 .
Synthesis Analysis
The synthesis of “4-(2-(3-Methylpyridin-2-yl)ethoxy)aniline” involves a multi-step reaction with 2 steps . The first step involves a 63 percent yield with Sodium Hydride (NaH) in dimethylformamide . The second step involves Hydrogen (H2) with 10 percent Palladium on Carbon (Pd-C) in methanol at 760 Torr and ambient temperature .Chemical Reactions Analysis
“4-(2-(3-Methylpyridin-2-yl)ethoxy)aniline” is an intermediate in the preparation of 5-(4-(2-(3-Methylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione (M320850), which is used in the synthesis of 5-[4-(pyridylalkoxy)benzyl]-2,4-thiazolidinedione derivatives as antidiabetic agents .properties
IUPAC Name |
4-[2-(3-methylpyridin-2-yl)ethoxy]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-3-2-9-16-14(11)8-10-17-13-6-4-12(15)5-7-13/h2-7,9H,8,10,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOPKNHFHUOKCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253466 |
Source
|
Record name | 4-[2-(3-Methyl-2-pyridinyl)ethoxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001253466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(3-Methylpyridin-2-yl)ethoxy)aniline | |
CAS RN |
85583-41-1 |
Source
|
Record name | 4-[2-(3-Methyl-2-pyridinyl)ethoxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85583-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(3-Methyl-2-pyridinyl)ethoxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001253466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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